molecular formula C58H83Cl2N5O14 B10827347 Ipg-1 tma

Ipg-1 tma

Cat. No.: B10827347
M. Wt: 1145.2 g/mol
InChI Key: LRVZPZRSFVIBMF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

IPG-1 TMA is synthesized through a series of chemical reactions involving the formation of the xanthene core and subsequent functionalization to introduce the potassium-binding moiety. The synthetic route typically involves the following steps:

Industrial production methods involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput purification techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

IPG-1 TMA undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Chlorine, bromine, alkyl halides.

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

IPG-1 TMA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of IPG-1 TMA involves its ability to bind to potassium ions. The compound has a low-affinity binding site for potassium, which allows it to function as a fluorescent indicator. Upon binding to potassium, the fluorescence properties of the compound change, allowing for the detection and quantification of potassium concentrations. The molecular targets involved in this process are the potassium ions themselves, and the pathways include the fluorescence emission pathway .

Comparison with Similar Compounds

IPG-1 TMA is unique compared to other similar compounds due to its specific fluorescence properties and its ability to function in lipid membrane-free systems. Similar compounds include:

This compound stands out due to its specific binding affinity for potassium and its suitability for use in various research and industrial applications.

Properties

Molecular Formula

C58H83Cl2N5O14

Molecular Weight

1145.2 g/mol

IUPAC Name

3-[7-(2-carboxylatoethyl)-4,5-dichloro-9-[4-[16-(4-formyl-2-methoxyphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-3-methoxyphenyl]-3-oxido-6-oxoxanthen-2-yl]propanoate;tetramethylazanium

InChI

InChI=1S/C46H50Cl2N2O14.3C4H12N/c1-58-36-23-28(27-51)3-7-34(36)49-11-15-60-19-21-62-17-13-50(14-18-63-22-20-61-16-12-49)35-8-4-29(26-37(35)59-2)40-32-24-30(5-9-38(52)53)43(56)41(47)45(32)64-46-33(40)25-31(6-10-39(54)55)44(57)42(46)48;3*1-5(2,3)4/h3-4,7-8,23-27,56H,5-6,9-22H2,1-2H3,(H,52,53)(H,54,55);3*1-4H3/q;3*+1/p-3

InChI Key

LRVZPZRSFVIBMF-UHFFFAOYSA-K

Canonical SMILES

C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.COC1=C(C=CC(=C1)C=O)N2CCOCCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)[O-])CCC(=O)[O-])Cl)CCC(=O)[O-])OC

Origin of Product

United States

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